molecular formula C18H16O B1584101 4,4-Diphenyl-2-cyclohexen-1-one CAS No. 4528-64-7

4,4-Diphenyl-2-cyclohexen-1-one

Cat. No.: B1584101
CAS No.: 4528-64-7
M. Wt: 248.3 g/mol
InChI Key: LUFGFXHHSGISSL-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C18H16O It is characterized by a cyclohexenone ring substituted with two phenyl groups at the 4-position

Scientific Research Applications

4,4-Diphenyl-2-cyclohexen-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 4,4-Diphenyl-2-cyclohexen-1-one suggests that it should be handled with care to avoid inhalation, skin contact, and eye contact . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

4,4-Diphenyl-2-cyclohexen-1-one plays a significant role in various biochemical reactions. It has been investigated for its photochemical properties, which involve the absorption of light and subsequent chemical reactions. This compound interacts with various enzymes and proteins during these reactions. For instance, in electrohydrodimerization, this compound undergoes reduction and dimerization in the presence of specific enzymes and cofactors . The nature of these interactions involves electron transfer processes that facilitate the formation of dimeric products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo photochemical reactions allows it to interact with light-sensitive proteins and enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of this compound can lead to cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diphenyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with cyclohexanone in the presence of a base, followed by dehydration to form the desired product. The reaction typically requires conditions such as refluxing in ethanol with a catalytic amount of sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Halogenated aromatic compounds.

Comparison with Similar Compounds

    Cyclohexenone: A simpler analog without phenyl substitutions.

    Benzophenone: Contains two phenyl groups but lacks the cyclohexenone ring.

    Diphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexenone ring.

Properties

IUPAC Name

4,4-diphenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFGFXHHSGISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196460
Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4528-64-7
Record name 4,4-Diphenyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4528-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4528-64-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary chemical reactions that 4,4-Diphenyl-2-cyclohexen-1-one undergoes?

A1: this compound is known to undergo electrochemical reduction, particularly in hydroethanolic solutions. This process involves two one-electron steps, resulting in the formation of hydrodimers. The reaction pathway depends on the pH of the solution. [] At lower pH values, the reduction proceeds through the protonated form of the molecule, while at higher pH values, the unprotonated form is reduced. [] This electrochemical behavior makes it a subject of interest for understanding electron transfer processes and potential applications in organic synthesis.

Q2: How does the structure of this compound influence its photochemical reactivity?

A2: Research indicates that introducing phenyl bridges into the structure of this compound significantly impacts its photochemical behavior. [] For example, the addition of ortho-ortho phenyl bridges can lead to the formation of bicyclo[3.1.0]one-2 (diphenyl-5,6) derivatives upon irradiation. [] This structural modification allows for controlled photochemical transformations, highlighting the potential for designing molecules with tailored photoreactivity.

Q3: Are there any crystallographic studies available for derivatives of this compound?

A3: Yes, the crystal structure of 6-(1-hydroxy-2,2-diphenylethyl)-4,4-diphenyl-2-cyclohexen-1-one, a derivative of the parent compound, has been determined. [] This study confirmed the erythro stereochemistry of the aldol adduct and revealed the presence of centrosymmetric O—H⋯O=C hydrogen-bonded dimers in the crystal lattice. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Various analytical techniques have been employed to investigate this compound and its derivatives. Electrochemical methods, such as polarography and cyclic voltammetry, are used to study the reduction mechanisms and electron transfer properties. [] Crystallographic techniques, like X-ray diffraction, provide insights into the three-dimensional structure and intermolecular interactions. [] Additionally, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are essential for structural characterization and monitoring reaction progress.

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